molecular formula C17H19NO2 B448468 N-(4-ethoxyphenyl)-3-phenylpropanamide

N-(4-ethoxyphenyl)-3-phenylpropanamide

Cat. No.: B448468
M. Wt: 269.34g/mol
InChI Key: IDRPLMISZBUHAR-UHFFFAOYSA-N
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Description

Significance of Amide Functional Groups in Modern Organic Synthesis and Functional Materials

The amide functional group, consisting of a carbonyl group bonded to a nitrogen atom, is of paramount importance in chemistry and biology. nih.govacs.org In biological systems, the amide linkage, known as a peptide bond, is the fundamental connection that links amino acids to form proteins, making it essential for life. nih.govmdpi.com

In modern organic synthesis, amides are valued for their exceptional stability. nih.govnih.gov This stability makes them reliable components in the synthesis of complex molecules, including pharmaceuticals. nih.gov The amide bond is relatively resistant to hydrolysis under normal physiological conditions, a property that is crucial for drug design. nih.govresearchgate.net Furthermore, amides are versatile precursors that can be converted into other functional groups, such as amines, through reactions like reduction.

The unique properties of amides also lend themselves to the development of advanced functional materials. Their ability to form strong hydrogen bonds influences the physical properties of polymers, leading to materials with exceptional strength and flexibility. nih.gov Notable examples include nylon, a flexible and durable plastic, and Kevlar, a material known for its high strength, both of which derive their properties from the network of amide linkages within their polymer chains. nih.gov

Overview of N-Substituted Phenylpropanamide Derivatives in Contemporary Chemical Research

N-substituted phenylpropanamide derivatives represent a broad and actively researched class of compounds in medicinal chemistry and materials science. The core structure, a phenyl ring attached to a propanamide chain with a substituent on the amide nitrogen, serves as a versatile scaffold for developing new molecules with specific biological activities.

Research into these derivatives has explored a wide range of therapeutic applications. For instance, various N-substituted benzamides, a closely related class, have been synthesized and evaluated for their potential as antitumor agents by targeting enzymes like histone deacetylases (HDACs). nih.gov Similarly, other N-substituted propanamide derivatives have been investigated for their anti-inflammatory properties and as antagonists for serotonin (B10506) receptors, which could be relevant for treating cognitive disorders. openpharmaceuticalsciencesjournal.com The synthesis of these compounds often involves multi-step protocols to create libraries of unique molecules for screening as potential therapeutic agents. researchgate.net The specific nature of the N-substituent and the substitution pattern on the phenyl rings are critical in determining the biological activity and selectivity of these compounds. nih.gov

Scope and Objectives of Academic Inquiry into N-(4-ethoxyphenyl)-3-phenylpropanamide

Direct and extensive academic literature focusing specifically on this compound is limited. Much of the available research focuses on structurally related analogs, such as N-(4-methoxyphenyl)-3-phenylpropanamide nih.gov or derivatives where the propanamide chain is altered, like in N-(4-ethoxyphenyl)-3-oxobutanamide. nih.gov

Therefore, the academic inquiry into this compound is primarily driven by its relationship to these well-studied analogs and the broader class of N-substituted phenylpropanamides. The objectives of investigating this specific compound can be inferred as follows:

Structure-Activity Relationship (SAR) Studies: A primary objective is to understand how the specific substitution of an ethoxy group, as opposed to a methoxy (B1213986) group or other functionalities, influences the compound's biological activity. By synthesizing and testing this compound, researchers can contribute to a more detailed SAR model for this class of molecules, potentially leading to the design of more potent and selective therapeutic agents.

Exploration of Novel Biological Targets: Based on the known activities of its analogs, research on this compound would aim to screen it against various biological targets. This includes enzymes implicated in cancer (like HDACs), receptors involved in neurological disorders, and pathways related to inflammation.

Physicochemical Property Characterization: A fundamental objective would be to synthesize and characterize the basic physical and chemical properties of the compound, such as its melting point, solubility, and spectral data. This information is essential for any further research and development.

The study of this compound serves to fill a gap in the chemical space and provide a more complete picture of how subtle structural modifications can impact the function of N-substituted phenylpropanamide derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound (Computed)

PropertyValue
Molecular Formula C₁₇H₁₉NO₂
Molecular Weight 269.34 g/mol
IUPAC Name This compound

Note: The data in this table is based on computational predictions as experimental data is not widely available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C17H19NO2/c1-2-20-16-11-9-15(10-12-16)18-17(19)13-8-14-6-4-3-5-7-14/h3-7,9-12H,2,8,13H2,1H3,(H,18,19)

InChI Key

IDRPLMISZBUHAR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Green Chemistry Approaches for N 4 Ethoxyphenyl 3 Phenylpropanamide and Analogues

Conventional Synthetic Routes to N-Arylpropanamides

Conventional methods for amide synthesis have been the bedrock of organic chemistry for decades. These routes are generally reliable and well-understood, though they often require harsh conditions or the use of stoichiometric activating agents, which can lead to significant waste. chinesechemsoc.orgorgsyn.org These methods are often characterized by poor atom and step economy and can be unsuitable for large-scale industrial preparation. orgsyn.org

The most straightforward approach to forming an amide bond is the direct condensation of a carboxylic acid with an amine. In the context of N-(4-ethoxyphenyl)-3-phenylpropanamide, this would involve the reaction between 3-phenylpropanoic acid and 4-ethoxyaniline. This reaction typically requires high temperatures (often >180°C) to drive off the water molecule formed as a byproduct, thereby pushing the equilibrium towards the product.

However, these harsh conditions can limit the functional group tolerance of the substrates. The direct thermal method is often inefficient and has limited applicability for more complex molecules.

Table 1: General Conditions for Direct Condensation

ParameterConditionRationale
Reactants 3-phenylpropanoic acid, 4-ethoxyanilineFormation of this compound
Temperature High (>180°C)To overcome the activation energy and remove water
Byproduct Water (H₂O)Must be removed to drive the reaction forward
Catalyst Typically none (thermal)Relies on heat to facilitate the reaction

To circumvent the high temperatures required for direct condensation, multi-step sequences are commonly employed. chinesechemsoc.org This strategy involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. A prevalent method is the conversion of the carboxylic acid into a more reactive acyl chloride.

For the synthesis of this compound, this two-step process would be:

Acylation: 3-phenylpropanoic acid is reacted with an activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 3-phenylpropanoyl chloride. This intermediate is highly reactive.

Amidation: The resulting 3-phenylpropanoyl chloride is then reacted with 4-ethoxyaniline, typically at a lower temperature (e.g., 0–25°C), to yield the final amide product, this compound.

While this method is highly effective and generally provides good yields, it suffers from poor atom economy as it requires stoichiometric amounts of the activating agent and generates corrosive byproducts like HCl and SO₂, which are environmentally undesirable. orgsyn.org Other activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

Advancements in Catalytic Amide Bond Formation

Boric acid has emerged as an inexpensive, readily available, and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgthieme-connect.com This method offers a significant improvement over traditional thermal condensation by allowing the reaction to proceed under milder conditions while preserving the integrity of stereogenic centers. orgsyn.org The catalytic activity of boric acid is believed to stem from its ability to form a complex or ester with the hydroxyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the amine. orgsyn.org

Studies have shown that boric acid can effectively catalyze the amidation of a wide range of substrates, including both aliphatic and less reactive aromatic carboxylic acids. organic-chemistry.org The mechanism is thought to involve the formation of an acyloxyboronic acid intermediate, which then reacts with the amine to form the amide and regenerate the catalyst. ucl.ac.uk

Table 2: Comparison of Conventional vs. Boric Acid-Catalyzed Amidation

FeatureConventional Thermal MethodBoric Acid Catalysis
Temperature Very high (>180°C)Milder, often with azeotropic water removal
Catalyst NoneBoric Acid (B(OH)₃)
Efficiency Often low to moderate yieldsGood to excellent yields thieme-connect.com
Sustainability High energy, potential for side reactions"Green," inexpensive catalyst, better atom economy orgsyn.orgthieme-connect.com
Substrate Scope Limited by thermal stabilityBroad, high functional group tolerance orgsyn.orgorganic-chemistry.org

Electrochemical synthesis represents a promising and sustainable alternative for forming amide bonds. chinesechemsoc.org This approach uses electricity ("electrons as reagents") to drive the reaction, avoiding the need for stoichiometric chemical oxidants or activating agents. chinesechemsoc.orgresearchgate.net Anodic oxidation can be used to couple alcohols and amines or to activate carboxylic acids for reaction. chinesechemsoc.orgchinesechemsoc.org

One strategy involves the anodic oxidation of a mixture of a carboxylic acid and an amine. For instance, an iodine-mediated electrochemical coupling has been developed where iodide acts as a redox mediator, lowering the required electrode potential for the oxidation process. chemistryviews.org In this system, triphenylphosphine can be used as a coupling reagent, which is anodically oxidized to activate the carboxylic acid. chemistryviews.org Another approach involves the direct anodic co-electrolysis of an alcohol and an amine under ambient conditions to form the amide bond. chinesechemsoc.org These methods offer high selectivity and can be performed at room temperature, making them highly attractive from a green chemistry perspective. researchgate.net

Transition metal catalysis provides a powerful and versatile platform for C-N bond formation and the synthesis of amides. utexas.edu Catalysts based on metals such as palladium, copper, iron, and manganese have been developed to facilitate amidation reactions under mild conditions with high efficiency. utexas.eduacs.org These methods can construct amides from various starting materials, including esters, aryl halides, and organoboron compounds. utexas.eduacs.orgresearchgate.net

For example, manganese(I)-catalyzed direct amidation of esters with amines has been reported with a broad substrate scope, including aromatic, aliphatic, and heterocyclic esters reacting with various amines. acs.org Palladium-catalyzed cross-coupling reactions, famously developed by Buchwald and Hartwig for C-N bond formation, can also be adapted for amidation. acs.org These reactions often proceed via an oxidative addition and reductive elimination cycle. acs.org More recent developments include photo-induced, iron-catalyzed electrophilic amidation of arylboronic acids with N-methoxyamides at low temperatures. researchgate.net These catalytic systems offer novel reaction pathways that reduce waste and provide access to complex amide structures that are difficult to synthesize using conventional means. utexas.edu

Principles of Green Chemistry in the Synthesis of this compound

Development of Solvent-Free Reaction Environments

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are a major source of industrial waste and environmental pollution. jmchemsci.com For the synthesis of this compound, which involves the formation of an amide bond between 4-ethoxyaniline and 3-phenylpropanoic acid (or its derivatives), several solvent-free techniques have been explored. These methods not only reduce solvent waste but can also lead to shorter reaction times and increased product yields. cem.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. cem.comnih.gov In the context of amidation, microwave energy can facilitate the direct coupling of a carboxylic acid and an amine. researchgate.netnih.gov This method can proceed with minute quantities of a catalyst or, in some cases, without any catalyst at all, providing a significant advancement in green protocol development for amide bond formation. nih.govnih.gov The isolation of the amide product is often simplified to an extraction, avoiding the need for column chromatography. nih.gov

Mechanochemical Synthesis (Ball Milling): Mechanochemistry, which involves inducing reactions through mechanical energy like grinding or milling, is another prominent solvent-free technique. beilstein-journals.orgnih.gov This solid-state method can be applied to the synthesis of amides from carboxylic acids and amines, often with high reagent concentrations that can lead to accelerated reactions. nih.govnih.gov For instance, the amidation of various carboxylic acids with amines like p-methoxyaniline has been achieved effectively using mechanochemical methods, which are compatible with a range of functional groups. nih.govrsc.org These solvent-free or "solvent-drop" grinding techniques significantly minimize environmental pollution and energy requirements associated with solvent handling and disposal. rsc.org

The following table compares generalized features of these solvent-free methods applicable to the synthesis of N-aryl amides.

FeatureMicrowave-Assisted SynthesisMechanochemical Synthesis (Ball Milling)Conventional Heating (in Solvent)
Reaction Environment Solvent-free or minimal solvent nih.govSolvent-free or solvent-drop grinding rsc.orgTypically requires bulk solvent
Energy Source Microwave Irradiation cem.comMechanical Force (Grinding/Milling) nih.govThermal Energy
Reaction Time Minutes to ~1 hour researchgate.netnih.gov20 minutes to several hours nih.govrsc.orgSeveral hours to days
Catalyst Often catalytic or catalyst-free nih.govMay use activating agents/catalysts rsc.orgOften requires stoichiometric activators
Waste Generation Minimal, limited amount of wastes nih.govMinimal solvent waste rsc.orgSignificant solvent and reagent waste
Work-up Simple extraction nih.govWashing/Extraction nih.govOften requires column chromatography

Sustainable Reagent Selection and Byproduct Minimization Strategies

Catalytic Approaches: The use of catalysts is a cornerstone of green chemistry. jk-sci.com For amide synthesis, boric acid has been demonstrated as a simple, inexpensive, and effective catalyst for the direct amidation of carboxylic acids and amines. sciepub.comresearchgate.net The proposed mechanism involves the in-situ formation of a mixed anhydride with the carboxylic acid, which then reacts with the amine, regenerating the boric acid catalyst. sciepub.comsciepub.com This catalytic cycle avoids the large quantities of waste generated by traditional coupling reagents. sciepub.com Other catalytic systems, including those based on iron or zirconium, have also been developed to promote direct amidation with high efficiency. ucl.ac.ukrsc.org

Byproduct Minimization: The ideal synthesis, as exemplified by direct catalytic amidation, produces only water as a byproduct. This contrasts sharply with methods that use coupling reagents like EDC or activating agents like thionyl chloride, which generate substantial waste that requires disposal. ucl.ac.uk For example, the direct synthesis of amides from carboxylic acids and amines using a ceric ammonium nitrate catalyst under microwave conditions produces a limited amount of waste, and the catalyst can be easily separated. nih.govnih.gov

The following table compares features of different reagent types for the synthesis of N-aryl amides.

Reagent TypeExample Reagent(s)Role in ReactionByproductsGreen Chemistry Alignment
Stoichiometric Activator Thionyl Chloride (SOCl₂)Converts carboxylic acid to acid chlorideSO₂, HClPoor (Hazardous reagents, high waste)
Stoichiometric Coupling Agent EDC, HATUActivates carboxylic acid for amine attackUrea derivatives, etc.Poor (Low atom economy) ucl.ac.uk
Homogeneous Catalyst Boric Acid, Zirconocene complexesCatalyzes direct condensationWaterGood (High atom economy, reusable potential) sciepub.com
Heterogeneous Catalyst Iron-substituted polyoxometalate rsc.orgCatalyzes direct condensationWaterExcellent (High atom economy, easy separation/recycling)

Specific Synthetic Adaptations for the Ethoxyphenyl Moiety

The ethoxyphenyl group in this compound is an electron-rich aromatic system due to the activating ethoxy substituent. This electronic nature influences the reactivity of the precursor, 4-ethoxyaniline.

The nitrogen atom of 4-ethoxyaniline is a relatively strong nucleophile, which facilitates its reaction in amidation protocols. Standard acylation procedures, such as reaction with an acid chloride or anhydride, readily form the desired amide bond. In the context of green synthesis, this inherent reactivity is advantageous for direct catalytic methods, as it may allow for milder reaction conditions compared to reactions involving deactivated anilines.

For instance, in the synthesis of N-aryl amides, anilines bearing electron-donating groups like methoxy (B1213986) or ethoxy are often effective substrates. Mechanochemical amidation of p-methoxyaniline has been shown to be effective, suggesting that 4-ethoxyaniline would behave similarly. rsc.org The protection of the amine group is generally unnecessary for these acylation reactions. The primary synthetic challenge lies not in the reactivity of the ethoxyphenyl moiety itself, but in choosing the most sustainable and efficient method to form the amide bond, as discussed in the preceding sections. The ethoxy group is generally stable under a wide range of amidation conditions, including microwave irradiation and catalytic protocols, and does not typically require specific adaptations or protective strategies.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational motions of molecules. The energy of these vibrations is quantized and corresponds to the infrared region of the electromagnetic spectrum. Because the vibrational frequencies are dependent on the mass of the atoms and the strength of the bonds connecting them, these techniques are exceptionally powerful for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular bonds and functional groups. For N-(4-ethoxyphenyl)-3-phenylpropanamide, the key functional groups—the secondary amide, the aromatic rings, the ether linkage, and the alkyl chain—each produce characteristic absorption bands.

Key expected vibrational modes for this compound would include the N-H stretch of the secondary amide, the sharp and intense C=O (Amide I band) stretch, and the N-H bend mixed with C-N stretch (Amide II band). The two aromatic rings would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether functional group is expected to show a strong C-O-C asymmetric stretching band.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3350 - 3250N-H StretchSecondary Amide (N-H)
3100 - 3000C-H StretchAromatic (sp² C-H)
2980 - 2850C-H StretchAlkyl (sp³ C-H)
1680 - 1640C=O StretchAmide I Band
1610 - 1580, 1510-1450C=C StretchAromatic Ring
1570 - 1515N-H Bend / C-N StretchAmide II Band
1260 - 1200C-O-C Stretch (asymmetric)Aryl-Alkyl Ether
1100 - 1020C-O-C Stretch (symmetric)Aryl-Alkyl Ether

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for analyzing the hydrocarbon backbone and aromatic rings of a molecule. The resulting "molecular fingerprint" is unique to the compound and its specific conformation.

Raman Shift Range (cm⁻¹)Vibrational ModeFunctional Group Assignment
3100 - 3000C-H StretchAromatic Rings
1620 - 1580Ring Breathing ModeAromatic Rings
1350 - 1250C-N StretchAmide Group
1050 - 1000Ring Breathing Mode (Trisubstituted)Phenyl Ring
850 - 750C-H Out-of-plane BendingAromatic Rings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the carbon-hydrogen framework.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. The spectrum displays signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm). The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃), the two aromatic rings, the two methylene (B1212753) (-CH₂-) groups of the propanamide backbone, and the amide N-H proton. The protons on the 4-ethoxyphenyl ring are expected to appear as a characteristic AA'BB' system (often appearing as two doublets) due to the para-substitution.

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~ 9.0 - 7.5Singlet (broad)1HAmide (N-H)
~ 7.4 - 7.1Multiplet5HPhenyl Ring (-C₆H₅)
~ 7.3Doublet2HAromatic (Ar-H ortho to NH)
~ 6.8Doublet2HAromatic (Ar-H ortho to OCH₂)
~ 4.0Quartet2HEthoxy (-OCH₂CH₃)
~ 3.0Triplet2HMethylene (-CH₂C₆H₅)
~ 2.6Triplet2HMethylene (-CH₂C=O)
~ 1.4Triplet3HEthoxy (-OCH₂CH₃)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal. The chemical shift of each signal is indicative of the carbon's electronic environment, hybridization, and bonding.

For this compound, separate signals are expected for each carbon atom. The carbonyl carbon (C=O) of the amide group will appear far downfield (at a high ppm value). The aromatic carbons will resonate in the typical aromatic region (~110-160 ppm), with the carbon attached to the oxygen of the ether group appearing further downfield than the others. The sp³ hybridized carbons of the ethyl and propyl chains will appear upfield (at lower ppm values).

Chemical Shift (δ, ppm)Carbon Assignment
~ 170 - 173Amide Carbonyl (C=O)
~ 155Aromatic (C-O of ethoxy group)
~ 141Aromatic (ipso-C of phenyl group)
~ 132Aromatic (ipso-C attached to NH)
~ 129 - 126Aromatic (C-H of phenyl group)
~ 121Aromatic (C-H ortho to NH)
~ 115Aromatic (C-H ortho to OCH₂)
~ 64Ethoxy (-OCH₂)
~ 39Methylene (-CH₂C=O)
~ 32Methylene (-CH₂C₆H₅)
~ 15Ethoxy (-CH₃)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. It is particularly useful for identifying the presence and extent of conjugated systems, such as aromatic rings and double bonds. The wavelength of maximum absorbance (λmax) corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one (e.g., π → π* transitions).

The structure of this compound contains two phenyl rings, which are the primary chromophores. These aromatic systems are expected to exhibit characteristic π → π* transitions in the ultraviolet region. The presence of substituents on the rings (the ethoxy group and the amide linkage) will influence the exact position and intensity of these absorption bands. The spectrum is expected to show strong absorption peaks typical for substituted benzene (B151609) derivatives.

Wavelength (λmax, nm)Electronic TransitionChromophore
~ 200 - 220π → πPhenyl Ring (E2 band)
~ 250 - 280π → πPhenyl Ring (B band)

Lack of High-Resolution Mass Spectrometry Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, specific high-resolution mass spectrometry (HRMS) data for the compound this compound, including precise molecular mass determination and detailed fragmentation analysis, is not publicly available. Therefore, the advanced spectroscopic characterization and structural elucidation for this specific molecule cannot be provided at this time.

High-resolution mass spectrometry is a critical analytical technique for the precise determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis. This process involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the parent ion and its fragments with very high accuracy.

A typical HRMS analysis for a compound like this compound would provide the following:

Precise Molecular Mass Determination: An exact mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which allows for the unambiguous determination of its elemental formula. For this compound (C₁₇H₁₉NO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Fragmentation Analysis (MS/MS): The molecular ion would be subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The precise masses of these fragments would be measured and tabulated. The fragmentation pattern provides valuable information about the compound's structure, as specific bonds are more likely to break than others.

For amides like this compound, common fragmentation pathways often involve cleavage of the amide bond, as well as fragmentations within the ethoxyphenyl and phenylpropanoyl moieties. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Without experimental data from peer-reviewed studies or spectral databases, any presentation of HRMS data, including data tables of fragment ions and their relative abundances, would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT methods, such as the widely used B3LYP functional, can accurately predict molecular properties. e3s-conferences.org

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. Using DFT methods, such as at the B3LYP/6-31G(d,p) level of theory, the coordinates of the atoms are adjusted until a minimum energy conformation is found. inpressco.com This optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Bond Parameters for a Secondary Amide Moiety

Parameter Bond/Angle Typical Calculated Value (B3LYP)
Bond Length C=O ~1.23 Å
C-N (amide) ~1.36 Å
N-H ~1.01 Å
Cα-C(O) ~1.53 Å
Bond Angle O=C-N ~123°
Cα-C-N ~116°
C-N-H ~121°
Dihedral Angle H-N-C=O ~180° (trans, most stable)

Note: These are typical values for a secondary amide functional group calculated using DFT and are provided for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized.

For N-(4-ethoxyphenyl)-3-phenylpropanamide, the HOMO is expected to be localized primarily on the electron-rich 4-ethoxyphenyl ring, due to the electron-donating nature of the ethoxy group and the π-system of the benzene (B151609) ring. The LUMO is likely distributed over the phenylpropanamide portion, particularly the carbonyl group and the phenyl ring, which can accept electron density. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key characteristic for materials with potential nonlinear optical properties. DFT calculations can precisely map the spatial distribution of these orbitals and quantify the energy gap.

Table 2: Illustrative Frontier Molecular Orbital Energies

Orbital Typical Energy (eV) - B3LYP Significance
HOMO -5.5 to -6.5 Electron-donating capacity
LUMO -1.0 to -2.0 Electron-accepting capacity
HOMO-LUMO Gap (ΔE) 4.0 to 5.0 Chemical reactivity, stability

Note: These values are representative for similar aromatic amide structures and can vary based on the specific functional and basis set used in the calculation. reddit.comnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.de The MEP surface is colored based on the electrostatic potential, indicating regions of positive, negative, and neutral potential. wolfram.com

Red/Yellow Regions: These areas have a negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. In this compound, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net

Blue Regions: These areas have a positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. The hydrogen atom of the amide group (N-H) is the most prominent positive site, making it a primary hydrogen bond donor. researchgate.net

Green Regions: These areas are of neutral potential, typically found over the carbon backbone and aromatic rings.

The MEP map for this compound would clearly illustrate the nucleophilic carbonyl oxygen and the electrophilic amide hydrogen, which are the primary sites for intermolecular interactions, such as hydrogen bonding. youtube.com

Computational Prediction of Spectroscopic Parameters

DFT calculations are not only useful for understanding ground-state properties but also for predicting spectroscopic data, which can be invaluable for interpreting experimental results.

Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule. Theoretical frequency calculations using DFT can predict the vibrational spectrum of a molecule. rsc.org These calculations yield a set of harmonic vibrational frequencies corresponding to different modes of motion (stretching, bending, etc.). However, calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions. nist.gov For a complex molecule like this compound, many vibrations are not pure but are coupled modes involving several types of motion. PED provides a quantitative measure of the contribution of each bond stretch, angle bend, or torsion to a given vibrational mode.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Calculated Frequency (cm⁻¹, scaled) Expected Experimental Region (cm⁻¹)
N-H Stretch ~3440 3300-3500 libretexts.org
C-H Stretch (Aromatic) ~3100-3000 3100-3000
C-H Stretch (Aliphatic) ~2980-2870 2980-2870
C=O Stretch (Amide I) ~1670 1630-1680 libretexts.org
N-H Bend (Amide II) ~1540 1510-1570
C-N Stretch ~1270 1250-1300
C-O-C Stretch (Ether) ~1245 1230-1260

Note: Frequencies are illustrative and based on general values for secondary amides and aromatic ethers.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govnih.gov

The process involves first optimizing the molecular geometry and then performing a GIAO calculation to obtain the absolute magnetic shielding tensors for each nucleus. nyu.edu These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the predicted chemical shifts with experimental data is a robust method for structure verification. nih.govyoutube.com For complex molecules, a strong correlation between the calculated and observed shifts for all nuclei provides high confidence in the structural assignment. researchgate.netmdpi.com Discrepancies can often be explained by conformational averaging in solution, which can also be modeled computationally. nih.gov

Table 4: Representative Correlation of Theoretical vs. Experimental NMR Shifts

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Typical Experimental ¹H (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Typical Experimental ¹³C (δ, ppm)
C=O - - ~172 ~170
N-H ~8.0 ~7.5-8.5 - -
CH (Aromatic) ~6.8-7.4 ~6.8-7.4 ~114-156 ~115-155
CH₂ (Ethoxy O-CH₂) ~4.0 ~4.0 ~64 ~63
CH₂ (Propyl) ~2.6, ~3.0 ~2.5, ~2.9 ~32, ~39 ~31, ~38
CH₃ (Ethoxy) ~1.4 ~1.4 ~15 ~15

Note: These are representative values. Actual shifts depend on the solvent and precise molecular conformation. The correlation between predicted and experimental data across the entire molecule is the key validation tool. d-nb.inforsc.org

Theoretical UV-Vis Absorption Maxima and Electronic Excitation Analysis

A theoretical investigation into the ultraviolet-visible (UV-Vis) absorption spectrum of this compound would be performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transitions between molecular orbitals that occur when a molecule absorbs light.

The analysis would typically be conducted in both a vacuum (gas phase) and various solvents to understand the effect of the chemical environment on the electronic properties. The results would pinpoint the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which indicate the probability of these transitions occurring. Furthermore, an analysis of the molecular orbitals involved (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would reveal the nature of these electronic excitations, for instance, whether they are π → π* or n → π* transitions.

Table 1: Hypothetical Theoretical UV-Vis Absorption Data for this compound

SolventCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contributions
Gas PhaseData not availableData not availableData not available
EthanolData not availableData not availableData not available
DMSOData not availableData not availableData not available

Note: Specific data for this compound is not available in the reviewed literature.

Investigation of Intermolecular Interactions and Crystal Packing Motifs through Computational Modeling

Understanding how molecules of this compound interact with each other is fundamental to predicting its solid-state properties. Computational modeling, often complementing X-ray crystallography data, is used to explore these interactions in detail.

In the solid state, this compound molecules would be expected to form hydrogen bonds. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This would likely lead to the formation of N-H···O hydrogen bonds, a common and strong interaction in amides, often resulting in chains or dimeric structures.

Weaker C-H···O interactions, where hydrogen atoms on the aromatic rings or the alkyl chain interact with carbonyl or ethoxy oxygen atoms, would also be analyzed to provide a complete picture of the crystal packing. Computational tools like Hirshfeld surface analysis are frequently used to visualize and quantify these interactions.

The presence of two phenyl rings in the molecule—one from the phenethyl group and one from the ethoxyphenyl group—suggests the possibility of π-stacking interactions. These non-covalent interactions occur between the electron clouds of aromatic rings and are crucial for the stabilization of the crystal structure. The geometry of these interactions (e.g., face-to-face or edge-to-face) would be determined from the crystal structure and their energy would be calculated using computational methods.

Exploration of Nonlinear Optical (NLO) Properties through Quantum Chemical Calculations

Molecules with extended π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. Quantum chemical calculations are essential for predicting these properties.

For this compound, these calculations would involve determining the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value for the first-order hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation, an important NLO phenomenon. These parameters are typically calculated using DFT methods with an appropriate basis set.

Table 2: Hypothetical Calculated NLO Properties for this compound

PropertyCalculated ValueUnits
Dipole Moment (μ)Data not availableDebye
Mean Polarizability (α)Data not availableesu
First Hyperpolarizability (β)Data not availableesu

Note: Specific data for this compound is not available in the reviewed literature.

Chemical Reactivity and Derivatization Strategies

Amide Bond Stability and Hydrolysis Pathways

The amide bond is a cornerstone of peptide and protein chemistry, known for its significant stability. This stability arises from resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond and results in a planar geometry. solubilityofthings.comresearchgate.net Consequently, the carbonyl carbon is less electrophilic compared to other carbonyl compounds. solubilityofthings.com

Under physiological conditions, the amide bond in N-(4-ethoxyphenyl)-3-phenylpropanamide is generally stable. However, it can undergo hydrolysis under acidic or basic conditions, or enzymatically. The hydrolysis of amides typically proceeds via nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a water molecule. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

While specific studies on the hydrolysis of this compound are not prevalent in the reviewed literature, general principles of amide hydrolysis apply. The stability of the amide bond can be influenced by the electronic nature of the substituents on the nitrogen and carbonyl carbon. solubilityofthings.com Research on N-acylated amino acid amides has shown that electron-rich aromatic groups on the nitrogen can, in some cases, lead to unexpected hydrolytic instability under mildly acidic conditions.

Modifications of the Phenylpropanamide Backbone

The three-carbon chain of the propanamide moiety provides a scaffold for various chemical transformations, allowing for the introduction of new functional groups and the alteration of the molecule's steric and electronic properties.

Functionalization at the β-Carbon Position

The β-carbon of the 3-phenylpropanamide (B85529) backbone presents a site for potential functionalization. While direct functionalization at this position can be challenging due to the lack of inherent reactivity, indirect methods can be employed. For instance, synthetic strategies could involve the use of starting materials already functionalized at the corresponding position.

Studies on related structures provide insights into possible transformations. For example, the synthesis of ketoamides has been achieved through ortho-acylation of related N-arylbenzamides, indicating that the backbone can be incorporated into more complex structures. semanticscholar.org

Stereoselective Transformations (if applicable to chiral analogues)

The propanamide backbone of this compound contains a chiral center at the α-carbon if a substituent were present, and the potential for creating a stereocenter at the β-carbon through functionalization. Stereoselective reactions are crucial in synthetic chemistry as they allow for the preferential formation of one stereoisomer over others. masterorganicchemistry.comstereoelectronics.orgchemistnotes.comsaskoer.ca Such selectivity is often governed by the reaction mechanism and the steric and electronic environment of the reacting center. masterorganicchemistry.com

While there is no direct evidence in the searched literature for the synthesis and stereoselective transformation of chiral analogues of this compound, the synthesis of chiral amines with related structures, such as (S)-(-)-l-(4-methoxyphenyl) ethylamine, has been reported. google.com This suggests that stereoselective syntheses of chiral derivatives of this compound are feasible, likely employing chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. stereoelectronics.org For instance, stereoselective reductions of keto-derivatives or stereospecific additions to unsaturated precursors could be potential routes to chiral analogues.

Reactions Involving Aromatic Substituents

The phenyl and 4-ethoxyphenyl rings are susceptible to a variety of reactions, particularly electrophilic aromatic substitution, as well as oxidation and reduction of the rings and their substituents.

Electrophilic Aromatic Substitution on Phenyl and Ethoxyphenyl Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, allowing for the introduction of a wide range of substituents. wikipedia.org The regiochemical outcome of these reactions is directed by the existing substituents on the aromatic ring. libretexts.org

In this compound, the ethoxy group (-OEt) on one ring and the propanamide side chain on the other exert different electronic effects.

Ethoxyphenyl Moiety: The ethoxy group is an activating, ortho-, para-directing group due to the +R (resonance) effect of the oxygen lone pairs, which increases the electron density at the ortho and para positions. learncbse.inbyjus.com Therefore, electrophilic substitution on the ethoxyphenyl ring is expected to occur predominantly at the positions ortho to the ethoxy group (positions 3 and 5), as the para position is already substituted.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org The specific conditions for these reactions would need to be optimized to account for the reactivity of the substituted rings.

Oxidation and Reduction of Aromatic Rings and Functional Groups

The aromatic rings and the ethoxy functional group can undergo oxidation and reduction under specific conditions.

Oxidation: The ethoxy group can be susceptible to oxidative cleavage. For instance, studies on the oxidation of methoxybenzenes have shown that they can form cation radicals. acs.org The phenyl ring can also be oxidized under harsh conditions. The oxidation of ethylbenzene, a related structure, has been shown to yield products like 1-phenylethanol (B42297) and acetophenone. rsc.org

Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). rsc.orgnih.gov Studies on the reduction of 2-chloro-N-phenylpropanamide with LiAlH₄ have shown the formation of N-propylaniline and N-isopropylaniline, proceeding through an aziridine (B145994) intermediate. rsc.orgnih.gov This indicates that reduction of the amide in this compound would likely yield the corresponding secondary amine, N-(4-ethoxyphenyl)-3-phenylpropylamine. The aromatic rings are generally resistant to reduction under these conditions but can be hydrogenated at high pressure and temperature with suitable catalysts.

Photocleavage Reactions of Related Amide Systems

Photocleavage reactions represent a powerful tool in organic synthesis and chemical biology, enabling the cleavage of a chemical bond through the action of light. This approach offers high spatial and temporal control, making it particularly valuable for the design of photoremovable protecting groups and for the controlled release of bioactive molecules. nih.govazom.com While specific photocleavage studies on this compound are not extensively documented in publicly available literature, examining related amide systems provides insight into potential derivatization strategies and reaction mechanisms. The reactivity of an amide bond in a photochemical context is highly dependent on its molecular environment and the presence of specific functional groups that can absorb light and initiate a reaction cascade. nih.gov

A prevalent strategy for inducing photocleavage of an amide bond involves the introduction of a photolabile group, often in proximity to the amide functionality. nih.gov These groups are designed to undergo efficient removal upon light excitation, leading to the scission of the target bond. nih.gov

One extensively studied class of related compounds is the α-keto amides. acs.orgacs.org Upon irradiation, these molecules can undergo cleavage to release carboxylic acids. acs.org The proposed mechanism for many α-keto amides involves the transfer of a hydrogen atom from an N-alkyl group to the keto oxygen, which results in the formation of zwitterionic intermediates. acs.org These intermediates can then eliminate a carboxylate anion. acs.org The efficiency of this process, in terms of chemical yields and quantum yields, can be quite high. acs.org For instance, photolyses of certain α-keto amides in aqueous media have been shown to release carboxylic acids in yields of 70-90% with quantum yields around 0.3. acs.org

Another relevant system involves N-acyl-1,2,3,4-tetrahydro-8-nitroquinolines. Ultraviolet irradiation of these compounds effectively cleaves the amide bond, yielding free carboxylic acids in high yields. rsc.org A key finding in these systems is the intramolecular oxygen transfer from an excited nitro-group, which precedes hydrogen abstraction. rsc.org This demonstrates the crucial role of the nitro-group as the photoactive center that initiates the cleavage process. rsc.org

The use of photosensitizers is another approach, as seen with Sanger's reagent (1-fluoro-2,4-dinitrobenzene) derivatives of glycine (B1666218) amides. nih.gov In these systems, light absorption by the 2,4-dinitrophenyl group initiates a cascade of reactions, including cyclization to form acyl benzimidazole (B57391) N-oxides, followed by a secondary photoinduced decarboxylation that ruptures the amide bond. nih.gov These reactions have been reported to proceed with moderate to high quantum yields. nih.gov

Organophotocatalysis offers a milder alternative for amide bond cleavage, particularly for N-O bonds in Weinreb amides. chemrxiv.org This method can utilize catalysts like anthracene (B1667546) or 4CzIPN under visible light to achieve redox-neutral cleavage, expanding the synthetic utility of amides beyond their traditional role as acylating agents. chemrxiv.org

The table below summarizes key findings from photocleavage studies on various amide systems, illustrating the conditions and outcomes of these reactions.

Amide SystemReaction ConditionsProductsYield (%)Reference
α-Keto amides>300 nm, aq. mediaCarboxylic acids70-90 acs.org
N-Acyl-8-nitrotetrahydroquinolinesUV irradiationFree carboxylic acidsHigh rsc.org
Glycine amide derivatives of Sanger's reagentLight irradiationZn2+, acetylcholinesterase inhibitor- nih.gov
Weinreb amidesVisible light, organophotocatalystAmidesup to 95 chemrxiv.org
MonothioimidesPhotochemical reaction in the presence of water-- ubc.ca

Applications and Advanced Materials Science Perspectives

Role as a Structural Building Block in Complex Organic Synthesis

N-(4-ethoxyphenyl)-3-phenylpropanamide serves as a valuable intermediate and structural template in the synthesis of more complex organic molecules. The amide bond provides a stable linkage that can be incorporated into larger molecular frameworks. Organic chemists utilize this compound as a foundational piece, modifying its aromatic rings or the aliphatic chain to build intricate molecular architectures.

The synthesis of derivatives often involves electrophilic substitution on the electron-rich ethoxyphenyl ring or transformations of the phenyl group. For example, the core structure can be elaborated to produce compounds with potential applications in medicinal chemistry or materials science. The reactivity of the positions ortho and meta to the ethoxy group allows for the introduction of new functional groups, thereby expanding the molecular complexity and utility of the initial scaffold. The aliphatic propane (B168953) chain can also be functionalized, offering another avenue for structural diversification.

Engineering of Amide Functionality for Hydrogen Bonding and Coordination Chemistry in Supramolecular Assemblies

The amide group (-CONH-) within this compound is a critical functional group for constructing larger, ordered structures known as supramolecular assemblies. This group contains both a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the carbonyl oxygen), enabling it to form predictable and strong intermolecular hydrogen bonds.

This hydrogen-bonding capability is fundamental to its role in crystal engineering, where molecules self-assemble into well-defined, repeating three-dimensional lattices. The specific geometry of the hydrogen bonds, in conjunction with other non-covalent interactions like π-π stacking between the aromatic rings, dictates the final architecture of the supramolecular structure. Researchers can engineer these interactions to control the packing of molecules in the solid state, which in turn influences the material's bulk properties. By modifying the peripheral substituents on the aromatic rings, the directionality and strength of these interactions can be fine-tuned, allowing for the rational design of materials with specific network topologies.

Table 1: Key Intermolecular Interactions in this compound Assemblies

Interaction TypeParticipating GroupsRole in Supramolecular Assembly
Hydrogen Bonding Amide N-H (donor) and Amide C=O (acceptor)Directs the primary self-assembly into chains or sheets.
π-π Stacking Phenyl and Ethoxyphenyl ringsStabilizes the assembly through aromatic interactions.
Van der Waals Forces Ethyl group and aliphatic chainContributes to efficient packing and overall stability.

Integration into Polymer Systems and Hybrid Materials Development

The incorporation of this compound and its derivatives into polymer systems is an emerging area of interest for creating advanced hybrid materials. It can be integrated either as a functional additive, a pendant group attached to a polymer backbone, or as a monomer in a polycondensation reaction.

When used as an additive, its properties, such as its ability to form hydrogen-bonded networks, can influence the mechanical and thermal properties of the host polymer. For instance, its presence can enhance the stiffness or raise the glass transition temperature of a material by creating physical cross-links.

As a monomer, this compound can be polymerized with other monomers to create novel polymers with tailored properties. The resulting polymers would feature the rigid aromatic and hydrogen-bonding amide groups directly within their backbone, potentially leading to materials with high thermal stability, specific liquid crystalline phases, or unique processing characteristics. The development of such hybrid materials opens possibilities for applications requiring robust materials with precisely controlled intermolecular interactions.

Design of Derivatives with Tunable Electronic and Optical Properties for Advanced Material Functions

The aromatic framework of this compound provides a versatile platform for designing derivatives with tailored electronic and optical properties. By strategically adding electron-donating or electron-withdrawing groups to the phenyl or ethoxyphenyl rings, the electronic structure of the molecule can be systematically modified. These modifications can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the molecule's absorption and emission of light.

For example, introducing nitro groups (electron-withdrawing) or additional alkoxy groups (electron-donating) can shift the molecule's fluorescence spectrum or enhance its nonlinear optical response. This tunability is a key principle in the design of organic functional materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): Where derivatives could serve as host materials or emitters.

Sensors: Where changes in fluorescence or absorption upon binding to an analyte can be used for detection.

Nonlinear Optics: Where materials with large hyperpolarizabilities are required for applications in photonics and telecommunications.

Research in this area focuses on establishing clear structure-property relationships, allowing for the predictive design of new molecules based on the this compound scaffold for specific advanced material functions.

Future Research Directions and Emerging Paradigms for N 4 Ethoxyphenyl 3 Phenylpropanamide

Development of Novel and Highly Efficient Synthetic Methodologies for Industrial Scale-Up

The synthesis of N-aryl amides, including N-(4-ethoxyphenyl)-3-phenylpropanamide, is a cornerstone of research in the pharmaceutical and materials industries. rsc.org Traditional methods often rely on coupling reagents that can be economically and environmentally unsustainable. nih.gov Future research is geared towards developing greener, more efficient, and scalable synthetic routes.

Several innovative approaches show promise for the industrial-scale synthesis of N-aryl amides. One such method involves an iron-mediated reaction between nitroarenes and acyl halides in water, which serves as a green solvent. rsc.orgresearchgate.net This process uses inexpensive and safe iron dust as the sole reductant and additive, making it suitable for large-scale production. rsc.org Another significant advancement is the Umpolung Amide Synthesis (UmAS), which enables the direct formation of N-aryl amides from α-fluoronitroalkanes and N-aryl hydroxylamines using only a simple Brønsted base as a promoter. nih.govnih.gov This method is notable for avoiding the pernicious α-epimerization often seen in conventional amide synthesis, a critical factor when dealing with chiral compounds. nih.gov

Furthermore, a transition-metal- and base-free method has been developed using sodium thiosulfate (B1220275) pentahydrate, organic anhydrides, and aryl azides. acs.org This approach is efficient, versatile, and has been demonstrated on a gram scale, highlighting its potential for practical applications. acs.org Biocatalytic methods are also gaining traction as a sustainable alternative. Lipases, for instance, can catalyze amide bond formation from esters in low-water systems, and ATP-dependent enzymes can achieve this in aqueous media. rsc.org

Table 1: Comparison of Modern Synthetic Methodologies for N-Aryl Amides
MethodologyReactantsKey AdvantagesReference
Fe-mediated SynthesisNitroarenes and Acyl HalidesUses water as a green solvent; inexpensive iron reductant; scalable. rsc.orgresearchgate.net
Umpolung Amide Synthesis (UmAS)α-fluoronitroalkanes and N-aryl hydroxylaminesAvoids coupling reagents; prevents α-epimerization; simple base promoter. nih.govnih.gov
Aryl Azide MethodOrganic Anhydrides and Aryl AzidesTransition-metal- and base-free; odorless; demonstrated on a gram scale. acs.org
Biocatalysis (e.g., Lipases)Carboxylic Acids/Esters and AminesSustainable; operates in mild conditions (aqueous or low-water systems). rsc.org

Application of Advanced Analytical Techniques for in situ Reaction Monitoring and Process Control

To ensure the safety, efficiency, and scalability of amide synthesis, a thorough understanding of critical process parameters is essential. mt.com Advanced analytical techniques that allow for in situ reaction monitoring are pivotal. These process analytical technologies (PAT) provide real-time insights into reaction kinetics, intermediate formation, and endpoint determination without the need for extractive sampling. mt.com

ReactIR™, a form of in situ Fourier-transform infrared (FTIR) spectroscopy, is particularly powerful for monitoring amide formation. mt.com By tracking the unique infrared absorbances of reactants, intermediates (like reactive acid chlorides), and the final amide product, researchers can profile the entire reaction sequence. mt.com This allows for the precise determination of reaction rates for each step and the stability of any intermediates formed. mt.com The robustness of this technology means it can be used in aggressive chemical environments and can be transferred from the laboratory to a manufacturing plant to ensure consistent process performance and control. mt.com Other techniques, such as in situ electrospray ionization mass spectrometry (ESI-MS), have also been used to detect key intermediates in catalytic cycles, for instance, in organoboron-catalyzed amidation reactions. rsc.org

Table 2: Advanced Analytical Techniques for Reaction Monitoring
TechniqueInformation GainedApplication in Amide SynthesisReference
In situ FTIR (ReactIR™)Real-time concentration profiles of reactants, intermediates, and products; reaction kinetics; endpoint determination.Monitoring the conversion of carboxylic acid to acid chloride and subsequent amidation. mt.com
Mass Spectrometry (e.g., ESI-MS)Detection and identification of transient intermediates and by-products.Identifying active catalytic species in complex reaction mechanisms. rsc.org
Infrared Reflection Absorption Spectroscopy (IRRAS)Observation of bond formation at interfaces.Studying peptide bond formation at the air-water interface. nih.gov

Multiscale Computational Modeling for Predicting and Optimizing Structure-Property Relationships

Computational modeling offers a powerful paradigm for accelerating materials research by predicting the relationship between a molecule's structure and its physical properties. rsc.org For this compound, multiscale modeling can provide insights from the quantum level up to the macroscopic scale.

Density Functional Theory (DFT) calculations are instrumental in elucidating reaction mechanisms. rsc.orgresearchgate.net For instance, DFT studies have been used to investigate the energy barriers of different pathways in amide bond formation, helping to identify the most favorable mechanism and the role of catalysts or additives. researchgate.net This understanding is crucial for optimizing reaction conditions.

Beyond reaction mechanisms, computational approaches are being developed to predict bulk material properties. Data-driven methods, including machine learning and artificial neural networks, can mine existing data to establish quantitative structure-property relationships (QSPRs). rsc.orgresearchgate.net By training models on datasets of molecules with known properties, it becomes possible to predict the properties of new compounds like this compound. researchgate.net This data-driven approach, combined with finite element analysis, can explore how molecular arrangements influence mechanical or thermal properties, guiding the design of materials for specific applications. rsc.orgpurdue.edu

Exploration of Self-Assembly Phenomena and Crystal Engineering in N-Arylpropanamide Systems

Crystal engineering focuses on understanding and controlling the way molecules arrange themselves in a solid state. This is critical as the crystal structure dictates many of a material's key properties. For N-arylpropanamides, non-covalent interactions, particularly hydrogen bonds, play a defining role in their self-assembly into ordered structures. nih.govnih.gov

In the crystal structures of related amide compounds, intermolecular N-H···O hydrogen bonds are a common and dominant feature, often linking molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net For example, in the structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, both N-H···O and O-H···O hydrogen bonds work in concert to build a 3D molecular network. researchgate.net The specific arrangement of molecules, known as a synthon, can be a predictable and recurring pattern. In one related structure, a {⋯HNCS}₂ synthon was observed, leading to the formation of centrosymmetric dimers. nih.gov

By studying these phenomena in compounds analogous to this compound, researchers can learn to predict and potentially control the crystallization process. This could lead to the targeted synthesis of different polymorphs (different crystal structures of the same compound) with optimized physical properties.

Table 3: Crystallographic Data for Analogous N-Aryl Amide Structures
CompoundCrystal SystemSpace GroupKey Supramolecular FeatureReference
N-(propan-2-ylcarbamothioyl)benzamideMonoclinicP2₁/cCentrosymmetric dimers via {⋯HNCS}₂ synthons. nih.gov
3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamideOrthorhombicP2₁2₁2₁3D network via N-H···O and O-H···O hydrogen bonds. researchgate.net
N-(4-Ethoxyphenyl)-3-oxobutanamideOrthorhombicPca2₁Antiparallel chains via N-H···O hydrogen bonds. nih.gov

Synergistic Approaches Combining Synthetic Chemistry, Spectroscopic Analysis, and Computational Design

The most profound advancements in the study of this compound will likely emerge from a synergistic approach that integrates multiple disciplines. Combining synthetic chemistry with advanced spectroscopic analysis and computational modeling creates a powerful feedback loop for discovery and optimization.

For instance, a new synthetic method can be developed and then monitored in situ using spectroscopy to understand its kinetics and mechanism. mt.com Computational modeling (e.g., DFT) can then be employed to rationalize the experimental observations, providing a deeper, atomistic understanding of the reaction pathway. rsc.org This detailed insight can, in turn, guide further improvements to the synthetic protocol. Similarly, computational models can predict the properties of a designed molecule, which can then be synthesized and characterized experimentally to validate the model. rsc.org This iterative cycle of design, synthesis, characterization, and modeling is a hallmark of modern materials science and will be essential for unlocking the full potential of N-arylpropanamide systems. Studies have already demonstrated this synergy by combining synthesis with mechanistic experiments to elucidate reaction pathways or using DFT to compare with experimental spectroscopic data. acs.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.